1-Butylimidazolidine-2,4-dione

Description

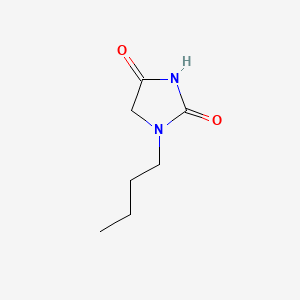

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-3-4-9-5-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHNSECEKFOVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187296 | |

| Record name | 1-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-32-5 | |

| Record name | 1-Butyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33599-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033599325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLIMIDAZOLIDINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3B2GM6LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Reactivity of 1 Butylimidazolidine 2,4 Dione Systems

Ring-Opening and Ring-Closing Reactions

The stability of the imidazolidine-2,4-dione ring is significant, yet it can undergo cleavage under specific conditions. Conversely, the formation of this heterocyclic system from acyclic precursors is a cornerstone of its synthesis.

Ring-Opening Reactions: The most common ring-opening reaction for the imidazolidine-2,4-dione core is hydrolysis. Under weak alkaline conditions, the amide bonds within the ring can be cleaved. researchgate.net This reaction typically proceeds through the formation of an intermediate hydantoic acid. For instance, hydrolysis of the parent hydantoin (B18101) ring in a sodium hydroxide (B78521) solution yields hydantoic acid, which can be further hydrolyzed to an amino acid, such as glycine (B1666218), upon heating. researchgate.net This susceptibility to hydrolysis means that basic conditions must be carefully controlled when targeting other reactions to avoid unintended ring cleavage. researchgate.netnih.gov

Ring-Closing Reactions: The synthesis of the 1-butylimidazolidine-2,4-dione ring system can be achieved through various cyclization strategies. These methods form the five-membered ring from linear precursors.

Bucherer-Bergs Reaction: This is a classical multi-component reaction for synthesizing 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. openmedscience.comnih.gov While typically used for C-5 substitution, modifications can be adapted for N-substituted hydantoins.

Cyclization of Ureas: N-substituted ureas can undergo intramolecular cyclization to form the hydantoin ring. For example, base-promoted intramolecular amidolysis of C-3 functionalized azetidin-2-ones can yield 3,5-disubstituted hydantoins. mdpi.com Similarly, α-ureido acids, formed from the reaction of amino acids with isocyanates, can be cyclized under acidic conditions to produce hydantoins. mdpi.com A one-pot synthesis can involve reacting butylamine (B146782) with sodium chloroacetate (B1199739) and sodium cyanate (B1221674), followed by acid-catalyzed cyclization.

From Dipeptides: A modern approach involves the synthesis of highly substituted hydantoins from dipeptides. Using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270), a dual activation of an amide and a Boc-protecting group can trigger cyclization to the hydantoin ring in a single step under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Selected Ring-Closing Methodologies for Hydantoin Synthesis

| Method | Precursors | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Bucherer-Bergs | Carbonyl compound, KCN, (NH₄)₂CO₃ | Heat, aqueous ethanol | 5,5-Disubstituted hydantoins | openmedscience.comnih.gov |

| Urea (B33335) Cyclization | α-Ureido acids | Strong acid (e.g., 6 M HCl) | 3,5-Disubstituted hydantoins | mdpi.com |

| Dipeptide Cyclization | Boc-protected dipeptides | Tf₂O, pyridine | Highly substituted chiral hydantoins | organic-chemistry.orgorganic-chemistry.org |

| One-Pot Synthesis | Butylamine, Sodium Chloroacetate, Sodium Cyanate | Heat, H₂SO₄ for cyclization | This compound |

Functional Group Interconversions on the Butyl Moiety

While the imidazolidine-2,4-dione ring is the primary site of reactivity, the butyl group attached at the N-1 position also possesses the potential for chemical modification. However, specific research detailing the functional group interconversions exclusively on the butyl moiety of this compound is not extensively documented in the reviewed literature. General chemical principles suggest that the aliphatic butyl chain would be relatively inert compared to the heterocyclic ring. Standard alkane reactions like free-radical halogenation could theoretically occur but might require conditions that also affect the hydantoin ring.

Electrophilic and Nucleophilic Reactions of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring exhibits both electrophilic and nucleophilic characteristics, allowing for a wide range of substitution reactions.

Nucleophilic Character (Reaction with Electrophiles): The nitrogen and carbon atoms of the ring can act as nucleophiles.

N-Alkylation/N-Arylation: The hydrogen at the N-3 position is acidic and can be removed by a base to form a nucleophilic anion. This anion readily reacts with electrophiles like alkyl halides. unlp.edu.ararkat-usa.org This makes the N-3 position the most common site for substitution in an unsubstituted hydantoin. unlp.edu.ar In this compound, the N-3 position remains a reactive site for further substitution. Direct N-alkylation is a primary method for synthesizing N-substituted hydantoins. arkat-usa.org

C-5 Nucleophilicity: The methylene (B1212753) protons at the C-5 position are also acidic and can be deprotonated to form a carbanion. This C-5 nucleophile can then attack various electrophiles, enabling C-C bond formation. This reactivity is crucial for the synthesis of 5,5-disubstituted hydantoins. organic-chemistry.orgacs.org

A common synthetic strategy for producing 1-substituted hydantoins involves first blocking the more reactive N-3 position, then performing alkylation at the N-1 position, followed by deprotection. unlp.edu.ar

Electrophilic Character (Reaction with Nucleophiles): The carbonyl carbons (C-2 and C-4) of the ring are electrophilic and are susceptible to attack by nucleophiles. This reactivity is most prominently demonstrated in ring-opening hydrolysis reactions initiated by nucleophilic attack of a hydroxide ion. researchgate.net The synthesis of imidazolidin-2-ones can involve reactions with electron-rich aromatic C-nucleophiles, highlighting the electrophilic nature of the urea-derived carbons during ring formation. mdpi.com

Table 2: Reactive Sites on the Imidazolidine-2,4-dione Ring

| Position | Character | Common Reactions | Reagents/Conditions | Reference(s) |

|---|---|---|---|---|

| N-3 | Nucleophilic (acidic N-H) | Alkylation, Acylation | Base (NaH, K₂CO₃), Alkyl/Acyl Halide | unlp.edu.ar |

| C-5 | Nucleophilic (acidic C-H) | Alkylation, Arylation, Michael Addition | Strong base, Electrophiles | organic-chemistry.orgacs.org |

| C-2, C-4 | Electrophilic (Carbonyls) | Nucleophilic Attack (Hydrolysis) | Base (NaOH, KOH) | researchgate.net |

Tautomerism and Isomerization within Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione and its derivatives can exist in different isomeric forms through tautomerism and other isomerization processes.

Keto-Enol Tautomerism: The primary form of tautomerism in hydantoin systems is keto-enol tautomerism, where a proton migrates from the nitrogen or α-carbon to a carbonyl oxygen, creating an enol form. masterorganicchemistry.comlibretexts.org The imidazolidine-2,4-dione structure has two carbonyl groups and can potentially form several tautomers, including amide-imidol tautomers (hydroxy-imino forms). researchgate.netaip.org

Diketone vs. Enol Forms: Theoretical and experimental studies show that the diketo tautomer is significantly more stable and is the predominant form in the gas phase and in various solvents. researchgate.netaip.org The hydroxy (enol) forms are calculated to be much higher in energy. aip.org

Solvent Effects: The position of the keto-enol equilibrium can be influenced by solvent polarity. For some related heterocyclic systems, polar aprotic solvents tend to favor the keto form, while non-polar solvents may slightly increase the proportion of the enol form. nih.gov The tautomerization process can be catalyzed by either acid or base. libretexts.orgkhanacademy.org

Isomerization: Beyond tautomerism, substituted hydantoins can undergo other forms of isomerization. For example, certain multi-substituted hydantoin derivatives have been shown to undergo pH- and temperature-dependent isomerization to form products like iminoallantoin. openmedscience.com This indicates that the ring system can rearrange under specific conditions, leading to different constitutional isomers.

Spectroscopic and Advanced Analytical Characterization of Imidazolidine 2,4 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Butylimidazolidine-2,4-dione, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For N-substituted imidazolidine-2,4-dione derivatives, the signals corresponding to the protons of the imidazolidine (B613845) ring, specifically the N-CH₂ groups, are typically observed in the range of δ 3.5–5.0 ppm. The butyl group attached to the nitrogen atom at position 1 will exhibit characteristic signals corresponding to its methyl (CH₃) and methylene (B1212753) (CH₂) groups. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure. In related hydantoin (B18101) structures, the chemical shifts are consistent with the proposed molecular framework. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂ (imidazolidine ring) | 3.5 - 5.0 |

| N-CH₂ (butyl group) | 3.0 - 3.5 |

| CH₂ (butyl chain) | 1.2 - 1.7 |

| CH₂ (butyl chain) | 1.2 - 1.7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are particularly diagnostic, appearing in the downfield region of the spectrum, typically between δ 165–175 ppm. nih.gov The carbons of the butyl group and the C5 methylene group of the ring will resonate at higher fields. The chemical shifts in the ¹³C NMR spectra of related hydantoin derivatives are in concordance with their proposed structures. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2 and C4) | 165 - 175 |

| CH₂ (C5) | 40 - 50 |

| N-CH₂ (butyl group) | 35 - 45 |

| CH₂ (butyl chain) | 25 - 35 |

| CH₂ (butyl chain) | 15 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of hydantoin derivatives typically shows characteristic absorption bands. nih.gov For this compound, strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) are expected in the region of 1700–1750 cm⁻¹. nih.gov If an N-H bond is present in a related structure, a bending vibration may be observed near 1550 cm⁻¹. The C-N stretching vibrations and the various C-H bending and stretching vibrations of the butyl group and the imidazolidine ring will also be present in the spectrum, providing a unique fingerprint for the molecule.

Table 3: Characteristic IR Absorption Bands for Imidazolidine-2,4-dione Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3421 - 3227 |

| C=O Stretch | 1775 - 1698 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For imidazolidine-2,4-dione and its derivatives, the UV-Vis spectrum can be influenced by the substituents on the ring. The absorption bands in the UV-Vis spectrum correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital. For some imidazole (B134444) derivatives, high-energy bands are observed around 290 nm, with lower energy bands appearing around 380 nm. nih.gov The specific absorption maxima and molar absorptivity values for this compound would be characteristic of its electronic structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a chemical formula of C₇H₁₂N₂O₂, elemental analysis would be used to experimentally determine the percentage of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages are then compared to the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and purity of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₂N₂O₂)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 53.83 |

| Hydrogen (H) | 7.74 |

| Nitrogen (N) | 17.94 |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state and crystalline structure of molecules. In the context of imidazolidine-2,4-dione derivatives, XRD studies provide invaluable insights into the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions, such as hydrogen bonding, which dictate the macroscopic properties of the crystalline material. While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, analysis of closely related imidazolidine-2,4-dione structures provides a strong framework for understanding its likely crystalline characteristics.

Detailed research findings from crystallographic studies of various imidazolidine-2,4-dione derivatives reveal common structural motifs and patterns. For instance, the imidazolidine-2,4-dione ring itself can adopt different conformations, including twisted or planar forms, depending on the nature and size of the substituents at the N-1, N-3, and C-5 positions.

In another example, the crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione, a hydantoin derivative, was determined to have two molecules in the asymmetric unit. najah.edunajah.edu In one molecule, the imidazolidine ring is twisted, while in the other, it is nearly flat. najah.edunajah.edu This demonstrates the conformational flexibility of the imidazolidine-2,4-dione ring system. The crystal packing is stabilized by N—H···O hydrogen bonds, forming inversion dimers which are further linked into sheets. najah.edunajah.edu

The table below summarizes representative crystallographic data for some imidazolidine-2,4-dione derivatives, illustrating the typical parameters determined by XRD.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Key Findings |

| 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione | Monoclinic | P2₁/c | a = 14.038(3) Å, b = 11.235(2) Å, c = 16.289(3) Å, β = 109.91(3)° | Two molecules in the asymmetric unit with different imidazolidine ring conformations (one twisted, one flat). najah.edunajah.edu |

| Nitrofurantoin (polymorph α) | Monoclinic | P2₁/n | a = 7.728(2) Å, b = 10.034(3) Å, c = 11.854(4) Å, β = 90.49(3)° | Planar imidazolidine-2,4-dione ring. acs.org |

| Dantrolene sodium (hydrate) | Orthorhombic | Pbca | a = 10.123(2) Å, b = 15.432(3) Å, c = 19.876(4) Å | The imidazolidine-2,4-dione ring is part of a larger conjugated system. acs.org |

These studies underscore the importance of XRD in characterizing the solid-state properties of imidazolidine-2,4-dione compounds. The precise determination of bond lengths, bond angles, and intermolecular interactions is crucial for understanding structure-activity relationships, which is of particular interest in pharmaceutical applications where the crystal form can significantly impact bioavailability and efficacy. jst.go.jpnih.gov

Computational and Theoretical Studies on 1 Butylimidazolidine 2,4 Dione and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules, providing a foundational understanding of their stability and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more reactive and polarizable. nih.gov This analysis helps in understanding the intramolecular charge transfer processes that are vital for bioactivity. researchgate.net

For instance, DFT calculations on analogs like temozolomide (B1682018), an imidazotetrazine derivative, have been used to determine its HOMO-LUMO energies and the corresponding energy gap. aimspress.com The energy gap for the neutral temozolomide molecule was found to be 4.40 eV in the gas phase. aimspress.com Such calculations are essential for predicting the reactivity of new compounds.

Table 1: Example Frontier Orbital Energies and Energy Gaps for an Analog Compound (Temozolomide)

| State | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Neutral (Gas Phase) | - | - | 4.40 |

| Neutral (in DMSO) | - | - | 4.30 |

| Anion (Alpha Mode) | - | - | 3.11 |

| Anion (Beta Mode) | - | - | 4.37 |

Note: This data is for the analog compound Temozolomide and is illustrative of the types of parameters calculated for heterocyclic compounds. Specific values for 1-Butylimidazolidine-2,4-dione would require dedicated DFT calculations.

Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons. chemrxiv.orgchemrxiv.org This method is based on partitioning the overlap populations of electrons between atoms. chemrxiv.org The calculated atomic charges are instrumental in understanding the electrostatic potential of a molecule and identifying sites prone to electrophilic or nucleophilic attack. aimspress.com

In heterocyclic compounds, atoms like nitrogen and oxygen are typically the most electronegative, carrying negative partial charges, while adjacent carbon and hydrogen atoms are generally electropositive. researchgate.net For example, in studies of imidazole (B134444) derivatives, the nitrogen atoms are found to be the most electronegative sites, with calculated charges in the range of -0.53 to -0.72 (Mulliken). researchgate.net The carbon atom situated between two electronegative nitrogen atoms, as in an imidazole ring, typically exhibits a high positive charge density. researchgate.net This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Electrochemical Parameter Assessment

Global reactivity descriptors derived from HOMO and LUMO energies are used to quantify various electrochemical properties. These parameters, including absolute electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. nih.govnih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized. S = 1 / η

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is calculated as: ω = χ² / (2η)

These parameters are valuable in QSAR studies and for predicting the nature of chemical interactions. nih.govnih.gov For example, a study on a Schiff base analog calculated these parameters to be: η = 0.04 eV, χ = -0.22 eV, ω = 0.58 eV, and S = 11.55 eV⁻¹. nih.gov

Table 2: Illustrative Electrochemical Parameters for an Analog Compound

| Parameter | Formula | Example Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.04 |

| Chemical Potential (μ) / Electronegativity (χ) | (EHOMO + ELUMO) / 2 | -0.22 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.58 |

| Chemical Softness (S) | 1 / η | 11.55 eV⁻¹ |

Note: The example values are from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serve as an illustration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating the biological activity of a set of compounds with their calculated molecular descriptors. For analogs of this compound, such as other imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including inhibitory action against enzymes like protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov

The process typically involves:

Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values), which are often converted to a logarithmic scale (pIC₅₀). mdpi.com

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

Validating the model's robustness and predictive power using statistical metrics like the coefficient of determination (R²), cross-validated R² (q²), and external validation (r²pred). nih.gov

A study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors resulted in a highly predictive Comparative Molecular Similarity Indices Analysis (CoMSIA) model with a q² of 0.777 and an r²pred of 0.836, indicating a robust and predictive model. nih.gov Such models provide crucial insights into the structural features that enhance or diminish biological activity. nih.gov

Molecular Descriptors and Topological Indices in QSAR Modeling

The success of a QSAR model depends heavily on the selection of appropriate molecular descriptors. researchgate.net These numerical values are derived from the molecular structure and encode information about the physicochemical, topological, electronic, or steric properties of the molecule. mdpi.comresearchgate.net

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. researchgate.net They quantify aspects like molecular size, shape, branching, and connectivity. nih.govresearchgate.net Examples include Wiener indices and molecular connectivity indices (e.g., ¹χ, ³χ). nih.govresearchgate.net

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity, and polarizability, which are crucial for pharmacokinetics. nih.gov

Electronic Descriptors: These quantify electronic properties, such as atomic charges, dipole moments, and HOMO/LUMO energies. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's spatial arrangement.

In QSAR studies of thiazolidine-2,4-dione analogs, descriptors like molecular weight, polar surface area, and Andrews affinity have been shown to significantly affect their α-glucosidase inhibitory activity. researchgate.net The careful selection of these descriptors is essential for building a model that not only predicts activity but also provides a mechanistic understanding of the drug-receptor interaction.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Description |

| Topological | Wiener Index, Molecular Connectivity Indices (Ka3, XV₀, X₁, X₃) | Encodes information about molecular size, branching, and atom connectivity. nih.gov |

| Physicochemical | LogP (Octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) | Represents properties related to drug absorption, distribution, and transport. nih.govresearchgate.net |

| Thermodynamic | Enthalpy, Heat of formation | Describes the energetic properties of the molecule. |

| Electronic | Dipole Moment, Electronegativity, HOMO/LUMO energies | Quantifies the electronic charge distribution and reactivity. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the interactions between this compound analogs and their biological targets at the molecular level.

Research on imidazolidine-2,4-dione derivatives has utilized molecular docking to investigate their potential as inhibitors for various enzymes and proteins implicated in disease. For instance, derivatives have been docked against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. nih.govresearchgate.net These studies help to identify the crucial amino acid residues in the active site that interact with the imidazolidine-2,4-dione core and its substituents.

Similarly, molecular docking simulations have been employed to study the interaction of imidazolidine-2,4-dione derivatives with the anti-apoptotic protein Bcl-2, a promising target in cancer therapy. nih.gov The docking results provide insights into the binding modes and help to rationalize the structure-activity relationships observed in biological assays. In the context of anticancer research, derivatives of this compound have shown potential as inhibitors of the FOXM1 transcription factor, and molecular docking has been used to model their binding to the DNA-binding domain of this protein.

The following table summarizes key findings from molecular docking studies on imidazolidine-2,4-dione analogs with various protein targets.

| Target Protein | Interacting Residues | Key Interactions | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | His214, Cys215, Ser216 | Hydrogen bonding with the P-loop region | nih.gov |

| B-cell lymphoma-2 (Bcl-2) | Not specified | Prediction of binding affinity and orientation | nih.gov |

| FOXM1 Transcription Factor | Not specified | Binding to the DNA-binding domain | |

| Cyclooxygenase (COX-1 & COX-2) | Not specified | Prediction of anti-inflammatory effects | researchgate.net |

| Voltage-gated sodium channels | Not specified | Prediction of anti-convulsant effects | researchgate.net |

It is important to note that while these studies provide a strong theoretical framework, the specific interactions of this compound itself would be influenced by the n-butyl substituent, which can engage in hydrophobic interactions within the binding pocket of a target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions compared to the static view provided by molecular docking. By simulating the movement of atoms and molecules over time, MD simulations can reveal the stability of binding poses, conformational changes in both the ligand and the protein, and provide insights into the kinetics of binding.

A study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors employed MD simulations to understand the inhibitory mechanism at a molecular level. nih.gov The simulations showed that the catalytic region of the PTP1B protein remained stable upon binding of the inhibitor, with the most significant interaction changes occurring in the P-loop region. nih.gov This dynamic view helps to confirm the stability of the interactions predicted by molecular docking.

MD simulations have also been used to assess the stability of complexes between thiazolidine-2,4-dione derivatives, which are structurally similar to imidazolidine-2,4-diones, and their target proteins. nih.gov These simulations can calculate parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicate the stability of the complex over the simulation time.

The table below outlines the applications and findings of MD simulations in the study of imidazolidine-2,4-dione and its analogs.

| Compound Class | Target Protein | Simulation Focus | Key Findings | Reference |

| Imidazolidine-2,4-dione derivatives | PTP1B | Inhibitory mechanism | Stable binding in the catalytic region; significant interactions with the P-loop. | nih.gov |

| Thiazolidine-2,4-dione derivatives | PPAR-γ | Stability of docked complexes | Assessment of the stability of ligand-protein interactions over time. | nih.gov |

| Hydantoin-based peptidomimetics | Not applicable | Conformational analysis | Prediction of accessible conformations (α-helix and β-turn). | nih.gov |

These simulations are crucial for validating docking results and for providing a deeper understanding of the conformational dynamics that govern molecular recognition and binding affinity.

In Silico Approaches for Compound Discovery and Virtual Screening

In silico approaches, particularly virtual screening, have become indispensable tools in the discovery of new drug candidates. These methods allow for the rapid screening of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Virtual screening campaigns for inhibitors of targets like PTP1B have been conducted using pharmacophore modeling based on the imidazolidine-2,4-dione scaffold. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search virtual libraries for molecules that match these features.

The process often involves several steps:

Pharmacophore modeling: Identifying common structural features from known active compounds.

Database screening: Searching large compound databases for molecules that fit the pharmacophore model.

Molecular docking: Docking the "hit" compounds into the target protein's active site to predict binding affinity and pose.

ADMET prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter for drug-like candidates.

The following table summarizes the key aspects of in silico discovery and virtual screening involving the imidazolidine-2,4-dione scaffold.

| Screening Method | Target | Library Type | Outcome | Reference |

| Pharmacophore Modeling & Virtual Screening | PTP1B | Compound databases | Identification of novel hit compounds with potential inhibitory activity. | researchgate.net |

| Virtual Screening | Not specified | Not specified | Identification of potential antibacterial and antifungal agents. | researchgate.net |

| Fragment-Based Drug Design & Virtual Screening | Not specified | Fragment libraries | Design and identification of novel thiazolidine-2,4-dione derivatives. | researchgate.net |

These computational strategies significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing, thereby saving time and resources. The this compound structure serves as a valuable starting point or fragment for such virtual screening endeavors.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The imidazolidine-2,4-dione (hydantoin) core is a valuable building block in organic chemistry for constructing more complex molecules. mdpi.comceon.rs While specific documentation for 1-Butylimidazolidine-2,4-dione is limited, the synthesis of its isomer, 3-Butylimidazolidine-2,4-dione, serves as a representative example of how this class of compounds can be used as synthetic intermediates. The synthesis of 3-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)-3-butylimidazolidine-2,4-dione, a complex molecule with potential pharmaceutical applications, highlights this role.

The process begins with the synthesis of 3-Butylimidazolidine-2,4-dione, which then acts as a key intermediate. This intermediate is subsequently reacted with another complex molecule to yield the final product. This multi-step synthesis demonstrates the utility of the butyl-substituted hydantoin (B18101) ring as a foundational scaffold for building elaborate molecular architectures.

Table 1: Representative Synthesis Pathway

| Step | Reactants | Product | Role of Butyl-Substituted Hydantoin |

|---|---|---|---|

| 1 | Hydantoin, Potassium Carbonate, 5-(4'-bromomethyl-biphenyl-2-yl)-1-trityl-1H-tetrazole | 3-((2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazolidine-2,4-dione | Not yet involved |

| 2 | Product from Step 1, Potassium Carbonate, 1-Iodobutane | 1-Butyl-3-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazolidine-2,4-dione | Butyl group is introduced |

This table illustrates a multi-step synthesis where a butyl-substituted imidazolidine-2,4-dione derivative is a key intermediate in forming a complex organic molecule.

Derivatives of imidazolidine-2,4-dione are integral to the synthesis of compounds with significant biological activities, including anticonvulsant, antiarrhythmic, and antitumor agents. ceon.rsmdpi.com The versatility of the hydantoin structure allows for modifications at various positions, enabling the creation of diverse libraries of compounds for drug discovery and other applications. mdpi.comucl.ac.beucl.ac.be

Incorporation into Polymer Matrices and Functional Materials Development

The imide group, a key structural feature of this compound, is fundamental to a class of high-performance polymers known as polyimides. cuni.cz While direct incorporation of this compound into polymer backbones is not extensively documented, the inherent properties of the imide ring suggest its potential as a component in developing advanced functional materials. atamanchemicals.com Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications. acs.org

Development of Materials with Enhanced Thermal Stability and Chemical Resistance

Polyimides, which contain the imide functional group found in this compound, exhibit remarkable thermal stability. rsc.org Thermogravimetric analysis (TGA) of various polyimides shows that they often have decomposition temperatures (Td) exceeding 500 °C. rsc.org This high level of stability is attributed to the rigid aromatic and heterocyclic rings in their backbones, which require significant energy to break down. acs.orgresearchgate.net

The introduction of specific structural elements, such as benzimidazole (B57391) rings, can further enhance these properties, leading to glass transition temperatures (Tg) above 450 °C. rsc.org The stability of these polymers makes them highly resistant to chemical attack, a crucial property for materials used in harsh environments. acs.org

Table 2: Thermal Properties of Representative High-Performance Polyimides

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) (Nitrogen) | 10% Weight Loss Temperature (Td10) (Nitrogen) |

|---|---|---|---|

| Semi-Alicyclic Copolyimide (PI-0) | 332 °C | 517 °C | 560 °C |

| Semi-Alicyclic Copolyimide (PI-100) | 352 °C | 567 °C | 596 °C |

| Poly(benzimidazole imide) (PBII-a) | >450 °C | 572 °C | Not specified |

This table showcases the high thermal stability of various polyimides, a characteristic linked to the imide functional group present in this compound. Data sourced from rsc.orgnih.gov.

Potential Applications in Electronics and Aerospace Industries

The outstanding thermal stability and chemical resistance of polyimides make them indispensable in the electronics and aerospace industries. rsc.org In electronics, they are used as substrates for flexible printed circuits, high-temperature wire insulation, and protective coatings for semiconductors. Their ability to withstand high temperatures during manufacturing and operation is critical.

In the aerospace sector, polyimides are used to create lightweight structural components, thermal insulation for spacecraft, and materials for engine parts that must endure extreme temperatures and corrosive fluids. acs.org The development of new polyimides with even higher performance characteristics is an active area of research, aiming to meet the evolving demands of these high-tech industries. vulcanchem.com

Use in Agrochemical Development (e.g., Herbicides, Fungicides)

The imidazolidine-2,4-dione scaffold is a known pharmacophore in the development of agrochemicals. academie-sciences.fr Derivatives of this structure have been investigated for their potential as both herbicides and fungicides. For example, Iprodione, a popular contact fungicide, features the imidazolidine-2,4-dione group and is used to control a wide range of fungal diseases in crops. atamanchemicals.com

Research has shown that various substituted imidazolidine-2,4-dione derivatives exhibit moderate to significant antimicrobial and antifungal activity. ceon.rsresearchgate.net The biological activity is influenced by the specific substituents on the hydantoin ring. ceon.rs This makes the this compound structure a promising starting point for the rational design of new agrochemicals. mdpi.comresearchgate.net The development of new herbicides and fungicides is crucial for managing crop pathogens and overcoming resistance to existing treatments. frac.info

Table 3: Imidazolidine-2,4-dione Derivatives in Agrochemicals

| Compound Name/Class | Type | Application/Activity |

|---|---|---|

| Iprodione | Fungicide | Contact fungicide used on various crops. atamanchemicals.com |

| Imidazolidine-2,4-dione Derivatives | Herbicide/Fungicide | General class shows potential for agrochemical applications. academie-sciences.fr |

| Fused Bicyclic Hydantoins | Antibacterial/Antifungal | Showed the highest inhibitory activity among a series of tested hydantoins. ceon.rs |

This table provides examples of imidazolidine-2,4-dione derivatives and related compounds with applications in agrochemical development.

Research into Nanomaterials and Advanced Functional Materials

The chemical versatility of this compound and its derivatives makes them suitable for integration with nanomaterials to create advanced functional composites. The synthesis of such compounds can be catalyzed by magnetic nanoparticles, which offers a green and efficient method for their production. nih.govacademie-sciences.frnih.gov For instance, Fe3O4 magnetic nanoparticles have been successfully used as a recyclable catalyst for the synthesis of hydantoin derivatives. academie-sciences.fr

Furthermore, imidazolidine-containing polymers can be combined with nanoparticles to enhance their properties. The incorporation of silica (B1680970) (SiO2) nanoparticles into polyimide matrices, for example, can improve the thermal stability of the resulting nanocomposite. acs.org This synergy between the organic polymer and the inorganic nanoparticle opens up possibilities for creating materials with tailored properties for specific applications, from catalysis to advanced coatings. The synthesis of N-substituted (Z)-5-arylidene imidazolidine (B613845)/thiazolidine-2,4-dione derivatives has been achieved using core-shell nanostructures, highlighting the role of nanotechnology in facilitating the creation of these complex molecules. nih.govnih.gov

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Data

Anti-microbial Activity and Structure-Activity Relationships

Derivatives of imidazolidine-2,4-dione, a core structure in 1-Butylimidazolidine-2,4-dione, have demonstrated notable antimicrobial properties. The biological activity of these compounds is often linked to the broader class of thiazolidine (B150603) derivatives, which are recognized for a wide range of pharmacological effects, including antibacterial and antifungal action. nih.gov The exploration of structure-activity relationships (SAR) is crucial in optimizing these compounds for greater efficacy. For instance, studies on related heterocyclic compounds have shown that modifications to the substituents on the core ring can significantly influence their antimicrobial spectrum and potency. nih.govfrontiersin.org

Research into related thiazolidine-2,4-dione derivatives has revealed significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov For example, certain 5-arylidene-thiazolidine-2,4-dione derivatives have shown minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL against Gram-positive strains. nih.gov The introduction of specific chemical groups, such as electron-donating (-OH, -OCH3) or electron-withdrawing (-Cl, -NO2) substituents, on the arylidene moieties of thiazolidine-2,4-dione derivatives has been shown to enhance their antibacterial spectrum. nih.gov

Some studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including strains like Bacillus licheniformis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The activity of these compounds is often compared to standard antibiotics to gauge their potential. For instance, some thiazolidine-2,4-dione-based hybrids have demonstrated antibacterial activity similar to or even greater than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov

It is important to note that the length of a linker between the heterocyclic amine and other parts of the molecule can impact antibacterial efficacy, with studies on similar structures suggesting that an increased linker length can lead to decreased activity against strains like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. researchgate.net

| Compound Type | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC values ranging from 2 to 16 µg/mL. nih.gov |

| Thiazolidine-2,4-dione derivatives with electron-donating or -withdrawing substituents | Bacillus licheniformis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Enhanced broad-spectrum antimicrobial activity. nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | MIC as low as 3.91 mg/L, comparable or superior to oxacillin and cefuroxime. nih.gov |

The antifungal potential of imidazolidine-2,4-dione derivatives is an active area of investigation. Hydantoin-containing molecules, which share the imidazolidine-2,4-dione core, are being explored for their activity against clinical fungal pathogens. researchgate.net Studies on related thiazolidine-2,4-diones have demonstrated their efficacy against various fungal species, including Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum. nih.gov

Furthermore, specific derivatives have shown potent activity against different Candida species. farmaciajournal.commdpi.com For instance, certain indole-1,2,4 triazole conjugates have exhibited strong antifungal effects against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. mdpi.com Some volatile organic compounds produced by Bacillus subtilis, such as pyrrolo[1,2-a] pyrazine-1,4-dione derivatives, have also demonstrated significant antifungal activity. frontiersin.org

| Compound Type | Fungal Strain(s) | Observed Activity |

|---|---|---|

| Thiazolidine-2,4-dione derivatives | Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., Penicillium notatum | Broad-spectrum antifungal activity. nih.gov |

| 3,5-disubstituted thiazolidine-2,4-diones | Candida species | Efficient anti-Candida activity. farmaciajournal.com |

| Indole-1,2,4 triazole conjugates | Candida tropicalis, Candida albicans | MIC values as low as 2 µg/mL. mdpi.com |

| Pyrrolo[1,2-a] pyrazine-1,4-dione derivatives | Alternaria solani | Significant antifungal activity. frontiersin.org |

The antimicrobial action of imidazolidine-2,4-dione and related compounds is believed to occur through various mechanisms. One proposed pathway involves the inhibition of essential microbial enzymes. For instance, some derivatives of the related piperidine-2,4-dione structure have been identified as potential inhibitors of dihydroorotase and thiodihydroorotase, enzymes crucial for microbial survival. researchgate.net Molecular docking studies have suggested that thiazolidin-2,4-dione derivatives can interact with and inhibit fungal lanosterol (B1674476) 14α-demethylase, an enzyme vital for fungal cell membrane integrity. farmaciajournal.com Additionally, some hydantoin (B18101) derivatives have shown potential for DNA gyrase inhibition, a key mechanism of antimicrobial action. researchgate.net

Other proposed mechanisms include the disruption of the bacterial cell membrane and interference with metabolic pathways. nih.govfrontiersin.org The interaction of these compounds with the microbial cell can lead to increased membrane permeability and ultimately cell lysis. nih.gov

Anti-cancer and Anti-proliferative Potential (In Vitro and In Silico Studies)

Beyond their antimicrobial effects, derivatives of imidazolidine-2,4-dione are being investigated for their potential as anticancer agents. The core structure is found in various compounds that have demonstrated antiproliferative activity in preclinical models. nih.gov

In vitro studies have shown that compounds containing the imidazolidine-2,4-dione or related thiazolidine-2,4-dione scaffold can inhibit the growth of various cancer cell lines. Specifically, these compounds have been tested against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). nih.govmdpi.comnih.govekb.eg

For example, certain thiazolidine-2,4-dione derivatives have shown potent activity against HepG2 cells. nih.gov Hybrids of thiazolidine-2,4-dione with other anticancer moieties have also demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines. mdpi.comnih.gov For instance, some indolinone-based derivatives displayed IC50 values in the low micromolar range against these cell lines. mdpi.com Similarly, certain benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives have shown notable inhibitory effects on the proliferation of HepG2 and MCF-7 cells. ekb.eg

| Compound Type | Cancer Cell Line(s) | Observed Activity (IC50 values) |

|---|---|---|

| Thiazolidine-2,4-dione derivatives | HepG2, HCT116, MCF-7 | Potent activity against HepG2. Compounds 7c and 6c were highly effective against MCF-7 (7.78 and 8.15 µM), HCT116 (5.77 and 7.11 µM), and HepG2 (8.82 and 8.99 µM). nih.gov |

| Indolinone-based derivatives | HepG2, MCF-7 | Compounds 9 and 20 were most cytotoxic, with IC50 values against HepG-2 and MCF-7 cells ranging from 2.53 to 7.54 µM. mdpi.com |

| Thiazolidine-2,4-dione hybrids with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline | Caco-2, HepG-2, MDA-MB-231 | Compound 12a was the most potent, with IC50 values of 2, 10, and 40 µM, respectively. nih.gov |

| Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives | HepG2, MCF-7 | Compound 2e showed remarkable cytotoxicity (≥75%) against HepG2 and moderate activity against MCF-7. ekb.eg |

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression. One of the primary targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical transmembrane tyrosine kinase receptor involved in angiogenesis. nih.gov Several thiazolidine-2,4-dione derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, showing strong inhibitory activity in in vitro assays. nih.govnih.gov

Topoisomerases, enzymes that regulate the topology of DNA, are another important target for anticancer drugs. nih.gov Dihydropyrimidine derivatives, which are structurally related to imidazolidine-2,4-diones, have been reported to exhibit DNA-topoisomerase I inhibitory activities. ekb.eg

Furthermore, the inhibition of dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, has been proposed as a promising strategy for developing anticancer drugs. researchgate.net Certain piperidine-2,4-dione derivatives have shown potential as selective inhibitors of this enzyme. researchgate.net

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. nih.govmedcraveonline.com It can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway, which responds to cellular stress, and the extrinsic pathway, which is triggered by external signals through death receptors. wikipedia.orgcellsignal.com Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.gov

In the context of this compound and its derivatives, understanding their influence on apoptotic pathways is of significant interest. While direct studies on this compound's specific apoptotic mechanisms are not extensively detailed in the provided results, the broader class of imidazolidine-2,4-diones has been implicated in processes that can influence cell fate. For instance, the activation of certain receptors by related compounds can either protect from or induce apoptosis depending on the cellular context and concentration. nih.gov

The intrinsic pathway of apoptosis is notably regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. wikipedia.orgcellsignal.com This event leads to the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3. wikipedia.org The extrinsic pathway, on the other hand, involves the binding of ligands like FasL to death receptors, leading to the activation of caspase-8. wikipedia.orgcellsignal.com

Antidiabetic Activity and Insulin (B600854) Sensitization Research (Pre-clinical Models)

Thiazolidinediones (TZDs) and related compounds are recognized for their role in managing type 2 diabetes by improving insulin sensitivity. e-dmj.orgnih.gov These compounds primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). e-dmj.orgnih.gov The activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to enhanced insulin action in tissues like adipose tissue and the liver. nih.govuth.edu

While specific pre-clinical data for this compound is not available in the search results, the development of novel thiazolidine-2,4-dione derivatives continues to be an active area of research. nih.govnih.gov Studies on other TZD derivatives have demonstrated significant glucose-lowering effects in animal models of diabetes. e-dmj.org For instance, newly synthesized 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives have shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. nih.gov Inhibition of PTP1B in HepG2 cells by these derivatives led to the alleviation of insulin resistance. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Receptor Activation Studies

PPAR-γ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a key role in adipogenesis, lipid metabolism, and insulin sensitization. uth.edu Thiazolidinediones are a well-established class of PPAR-γ agonists. e-dmj.orgnih.gov The activation of PPAR-γ by these ligands leads to a conformational change in the receptor, promoting the recruitment of coactivator proteins and subsequent transcription of target genes.

Research into novel PPAR-γ agonists aims to develop compounds with improved efficacy and reduced side effects compared to older drugs. nih.govuth.edu For example, lobeglitazone, a TZD derivative, exhibits a high binding affinity for PPAR-γ, which is attributed to specific structural modifications. e-dmj.org The activation of PPAR-γ can have diverse cellular effects; for instance, at optimal concentrations for transcriptional activation, TZD-mediated PPAR-γ activation has been shown to protect lymphocytes from apoptosis. nih.gov

The development of dual PPARα/γ agonists has also been an area of interest, although some candidates have faced challenges due to side effects. frontiersin.org This highlights the ongoing need for selective and potent PPAR-γ modulators.

Enzyme Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH), Lymphoid-Specific Tyrosine Phosphatase)

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. wikipedia.orgmdpi.com Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects. wikipedia.org Consequently, FAAH is a significant target for drug development. longdom.org

A study evaluating a series of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives identified several compounds with FAAH inhibitory activity. ucl.ac.be Specifically, some 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives were found to be reversible inhibitors of FAAH. ucl.ac.be

Lymphoid-Specific Tyrosine Phosphatase (Lyp) Inhibition:

Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical regulator of T-cell receptor signaling. nih.gov Genetic variations in PTPN22 that result in a gain-of-function of Lyp are associated with several autoimmune diseases, making Lyp a potential therapeutic target. nih.govnih.gov The development of selective inhibitors for Lyp and other protein tyrosine phosphatases (PTPs) is an active area of research to address various diseases. iu.edu While no direct inhibition of Lyp by this compound is reported, the broader class of PTP inhibitors is being explored for therapeutic benefits. nih.goviu.edu

Modulatory Effects on Ion Channels (e.g., Voltage-Gated Potassium Channels)

Voltage-gated potassium (Kv) channels are a diverse group of ion channels essential for regulating cellular excitability in various tissues, including neurons and muscle cells. nih.govnih.gov They play a crucial role in the repolarization phase of the action potential. nih.gov The modulation of these channels is a target for therapeutic intervention in a range of conditions. While there is no specific information on the direct modulatory effects of this compound on voltage-gated potassium channels in the provided search results, the broader landscape of ion channel modulators includes a vast array of chemical structures.

Anticoagulant Activity Research (In Vitro)

Research into new anticoagulant agents is driven by the need for effective treatments for thrombotic disorders. mdpi.com Coagulation factors such as Factor Xa and Factor XIa are key targets for the development of novel anticoagulants. mdpi.com

While there is no direct evidence from the search results of in vitro anticoagulant activity for this compound, studies on other heterocyclic compounds demonstrate the potential for this class of molecules to interact with coagulation factors. For instance, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been synthesized and shown to inhibit both Factor Xa and Factor XIa in vitro. mdpi.com Furthermore, some plant extracts have demonstrated anticoagulant effects by prolonging prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), suggesting inhibition of the extrinsic and intrinsic coagulation pathways. najah.edu

Other Reported Biological Activities (Pre-clinical, In Vitro, In Silico)

Derivatives of the imidazolidine-2,4-dione scaffold have been investigated for a range of other biological activities in pre-clinical and in vitro settings.

Antimycobacterial Activity: Thiazolidine-2,4-dione-based hybrids have been designed and synthesized, showing promising antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Some of these compounds exhibited synergistic effects with first-line anti-tuberculosis drugs. nih.gov

Anti-cancer Potential: The piperidine-2,4-dione scaffold, a related azaheterocycle, has been explored for the development of anti-cancer drugs through the inhibition of enzymes like dihydroorotase. researchgate.net

LXRβ Activation: In silico and in vitro studies have identified flavonoids that can preferentially activate Liver X Receptor β (LXRβ). researchgate.net This activation is linked to the upregulation of ABCA1 and apoE, which may facilitate the clearance of amyloid-β, suggesting a potential therapeutic avenue for Alzheimer's disease. researchgate.net

Anxiolytic Activity

The search for novel anxiolytic agents is a significant area of pharmaceutical research. The elevated plus maze (EPM) is a standard preclinical behavioral assay used to screen for anxiolytic or anxiogenic effects of chemical compounds in rodents. wikipedia.orgnih.govprotocols.io This test is based on the animal's natural aversion to open and elevated spaces. wikipedia.orgfrontiersin.org Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. wikipedia.orgnih.gov

Derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold have been investigated for their potential to modulate the central nervous system. For instance, studies on hydantoin-arylpiperazine derivatives have explored their activity at serotonin (B10506) and adrenergic receptors, which are key targets in the treatment of anxiety disorders. nih.govppm.edu.pl Research has confirmed the anxiolytic potential of multifunctional compounds that interact with these systems in animal models. ppm.edu.pl One study identified a multifunctional adrenergic-serotonin agent with a hydantoin core as a promising candidate for an effective anxiolytic agent. ppm.edu.pl

While these findings highlight the potential of the hydantoin scaffold for developing anxiolytic drugs, specific studies evaluating the anxiolytic activity of this compound using models like the elevated plus maze have not been identified in the reviewed literature.

Table 1: Representative Anxiolytic Activity Data for Related Hydantoin Derivatives This table includes data for related compounds to illustrate the anxiolytic potential of the hydantoin scaffold, as specific data for this compound is not available.

No quantitative data for specific hydantoin derivatives was found in the search results.

Anti-malarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.govnih.gov The imidazolidine-2,4-dione scaffold is present in a variety of compounds exhibiting biological activities and has been explored for its antimalarial potential. nih.govmdpi.comuj.edu.pl

Research has focused on complex derivatives rather than simple alkyl-substituted hydantoins. For example, spiropiperidine hydantoins have been identified as a novel class of potent antimalarial agents. nih.gov Lead compounds from this class, such as CWHM-123 and CWHM-505, have shown significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.comnih.gov Another related class, aminohydantoins, has been optimized to yield potent nanomolar inhibitors of Plasmodium aspartic proteases, with compound CWHM-117 identified as a promising lead with in vivo antimalarial activity in mice. nih.gov Furthermore, a study on novel bioinspired imidazolidinedione derivatives linked to a piperazine (B1678402) component showed stronger antiplasmodial effects against the chloroquine-resistant W2 strain of P. falciparum compared to the sensitive D10 strain. nih.govresearchgate.net

Despite the promising results for these complex derivatives, there is no specific data available in the reviewed literature on the anti-malarial activity of this compound against Plasmodium falciparum.

Table 2: In Vitro Anti-malarial Activity of Representative Imidazolidine-2,4-dione Derivatives This table presents data for related compounds to demonstrate the anti-malarial potential of the imidazolidine-2,4-dione scaffold. Specific data for this compound is not available.

| Compound | P. falciparum Strain | IC50 (µM) | Citation |

| CWHM-123 | 3D7 | 0.310 | mdpi.comnih.gov |

| CWHM-505 | 3D7 | 0.099 | mdpi.comnih.gov |

| TCMDC-136879 (racemate) | 3D7 | 0.140 | nih.gov |

| Bioinspired Derivative 5 | W2 (CQ-resistant) | 4.98 - 11.95 | nih.govresearchgate.net |

| Bioinspired Derivative 5 | D10 (CQ-sensitive) | 12.75 - 19.85 | nih.govresearchgate.net |

Anticonvulsant Properties

The imidazolidine-2,4-dione (hydantoin) ring is a cornerstone of several established anticonvulsant drugs. propulsiontechjournal.com Phenytoin (B1677684) (5,5-diphenylhydantoin) is a classic example, effective against tonic-clonic and partial-onset seizures. google.com Its mechanism involves stabilizing neuronal membranes and limiting the repetitive firing of neurons by blocking sodium channels in a use-dependent manner. google.com The success of phenytoin has spurred extensive research into other hydantoin derivatives to find agents with broader efficacy or improved safety profiles. google.comnih.gov

Studies have explored various substitutions on the hydantoin nucleus. For example, N3-substituted hydantoin derivatives have been synthesized and shown to possess anticonvulsant activity. nih.gov The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical screens for anticonvulsant activity. nih.gov Research on hybrid molecules incorporating the imidazolidine-2,4-dione ring has yielded compounds with broad-spectrum anticonvulsant activity in these models. nih.gov For instance, one study designed hybrid compounds with imidazolidin-2,4-dione and morpholine (B109124) rings, identifying a derivative with an ED50 of 26.3 mg/kg in the MES test. nih.gov

While the hydantoin scaffold is clearly linked to anticonvulsant activity, specific experimental data (e.g., ED50 values in MES or scPTZ models) for this compound were not found in the reviewed scientific literature.

Table 3: Anticonvulsant Activity of Representative Imidazolidine-2,4-dione Derivatives This table includes data for related compounds to illustrate the anticonvulsant potential of the scaffold, as specific data for this compound is not available.

| Compound | Animal Model | Test | ED50 (mg/kg) | Citation |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | Mouse | MES | 26.3 | nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | Mouse | 6 Hz (32 mA) | 11.1 | nih.gov |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23) | Mouse | 6 Hz (32 mA) | >100 | nih.gov |

Anti-arrhythmic Properties

Certain derivatives of imidazolidine-2,4-dione have been developed and investigated as anti-arrhythmic agents. google.com These drugs are often classified based on their electrophysiological effects on the cardiac action potential. scielo.br

Azimilide is a notable example of an investigational class III anti-arrhythmic drug that contains an imidazolidine-2,4-dione core. acs.orgmetabolomicsworkbench.org Its mechanism of action involves blocking both the fast (IKr) and slow (IKs) components of the delayed rectifier cardiac potassium channels, which prolongs the action potential duration and repolarization. metabolomicsworkbench.org Another hydantoin derivative mentioned in the literature as an anti-arrhythmic is Ropitoin. uj.edu.plresearchgate.net Furthermore, research into 5-arylidene derivatives of imidazolidine-2,4-dione has identified compounds with anti-arrhythmic activity in models of ischemia and reperfusion-induced arrhythmia. mdpi.com The most active compound from that study exhibited properties characteristic of class Ia anti-arrhythmics. mdpi.com

These examples demonstrate that the imidazolidine-2,4-dione structure can serve as a scaffold for compounds with significant anti-arrhythmic effects. However, direct experimental studies on the anti-arrhythmic or cardiovascular effects of this compound were not identified in the reviewed literature.

Table 4: Anti-arrhythmic Profile of a Representative Imidazolidine-2,4-dione Derivative This table provides data for a related compound to illustrate the anti-arrhythmic potential of the scaffold, as specific data for this compound is not available.

No quantitative data for a specific derivative was found in the search results that could be presented in a table format.

Anti-viral Activity (e.g., Influenza A virus, HIV-1)

The imidazolidinone and imidazolidine-2,4-dione classes of heterocyclic compounds are recognized for their potent activities against several viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. mdpi.com The core structure is a versatile scaffold that has been utilized in the design of various antiviral agents. mdpi.comacs.org

In the context of HIV, imidazolidinone derivatives have been reported to act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists, which are crucial steps in the viral life cycle. mdpi.com Research efforts have been directed towards designing analogues that are effective against drug-resistant HIV strains. mdpi.com Substituted imidazolidine-2-thiones, a related class, have also shown anti-HIV activity.

Regarding influenza virus, which poses a continuous global health threat, the search for new antiviral agents is ongoing. While specific studies on the activity of this compound against influenza A were not found, the broader class of hydantoin derivatives has been noted for its antiviral potential. acs.org For example, a study on l- and d-amino acid derivatives of hydantoin identified one compound, 3-benzhydryl-5-isopropyl hydantoin, which showed a selective inhibitory effect against the vaccinia virus. acs.org

Although the imidazolidine-2,4-dione scaffold is a known platform for antiviral drug discovery, specific research detailing the activity of this compound against Influenza A virus or HIV-1 is not available in the reviewed literature.

Table 5: Antiviral Activity of a Representative Imidazolidine-2,4-dione Derivative This table includes data for a related compound to illustrate the antiviral potential of the scaffold, as specific data for this compound is not available.

| Compound | Virus | Assay | EC50 (µg/mL) | Selectivity Index | Citation |

| 3-benzhydryl-5-isopropyl hydantoin | Vaccinia Virus | Antiviral Assay | 16 | 25 | acs.org |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of 1-Butylimidazolidine-2,4-dione and related derivatives traditionally involves methods like the direct N-alkylation of imidazolidine-2,4-dione. This process typically uses alkyl halides, such as 1-bromobutane (B133212) or 1-chlorobutane (B31608), in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF). While effective, these methods can require high temperatures and long reaction times.

Future research is increasingly focused on the development of more efficient and sustainable catalytic systems. One promising area is the use of microwave-assisted synthesis. Microwave activation has been shown to significantly enhance the efficiency of N-alkylation reactions for imidazolidine-2,4-dione, reducing reaction times from hours to minutes. For instance, a procedure involving imidazolidine-2,4-dione, 1-bromobutane, and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation (750 W) at 80°C can be completed in 15–30 minutes.

| Synthetic Method | Key Reagents/Conditions | Advantages |

| Direct N-Alkylation | Imidazolidine-2,4-dione, 1-bromobutane, K2CO3, DMF, 80°C, 12-24 hours | Standard, well-established method |

| Microwave-Assisted Alkylation | Imidazolidine-2,4-dione, 1-bromobutane, KOH, DMSO, 80°C, 15-30 minutes | Accelerated reaction time, increased efficiency. |

| Tf2O-Mediated Cyclization | Boc-protected dipeptidyl compounds, Tf2O, pyridine (B92270) | Single-step synthesis of highly substituted analogs. acs.org |

Exploration of New Derivatization Pathways and Scaffold Hybridization Strategies

The imidazolidine-2,4-dione scaffold is a versatile platform for chemical modification. Future research will undoubtedly delve deeper into exploring new derivatization pathways to generate novel analogs of this compound with enhanced or entirely new properties. This includes modifications at various positions of the imidazolidine (B613845) ring.

Scaffold hybridization, the strategy of combining the imidazolidine-2,4-dione core with other pharmacologically active moieties, is a particularly promising trend. nih.gov This approach aims to create hybrid molecules with dual or synergistic biological activities. For example, imidazolidine-2,4-dione has been hybridized with other heterocyclic systems like thiazolidinone and triazole to develop compounds with potential applications as antimicrobial, antioxidant, and antihyperglycemic agents. mdpi.comnih.govnih.gov The design of such hybrids often involves creating molecules that can interact with multiple biological targets. nih.gov For instance, hybrid molecules incorporating imidazole (B134444) have been investigated for their anticancer properties. nih.gov

The synthesis of these complex molecules often requires multi-step reaction sequences. For example, the synthesis of 3-substituted 5-phenylimidazolidine-2,4-dione derivatives involves a two-step process starting with the condensation of an amino acid derivative with an isocyanate, followed by acid-catalyzed cyclization. ucl.ac.be

| Hybrid Scaffold Example | Potential Biological Activity | Rationale |

| Imidazolidine-2,4-dione-Thiazolidinone | Antimicrobial, Antihyperglycemic. mdpi.comnih.gov | Combines two known bioactive scaffolds. |

| Imidazolidine-2,4-dione-Triazole | Carbonic Anhydrase Inhibition. nih.gov | Integration of a proven pharmacophore. |

| Imidazolidine-2,4-dione-Acenaphthylenone | Anticancer (DNA intercalation). nih.gov | Creates a molecule with dual mechanisms of action. |

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

The role of computational chemistry in drug discovery and materials science is rapidly expanding. For this compound and its derivatives, advanced computational modeling is becoming an indispensable tool for elucidating reaction mechanisms and guiding the rational design of new compounds.